1-Benzyl-3-oxopiperidine-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-3-oxopiperidine-4-carbonitrile typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction produces N,N-bis(β-methoxycarbonyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product, this compound, is obtained by treating the intermediate with hydrochloric acid .
Chemical Reactions Analysis
1-Benzyl-3-oxopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-oxopiperidine-4-carbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-oxopiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a nitrile group.
1-Benzyl-3-oxopiperidine-4-amine: This compound has an amine group instead of a nitrile group.
The uniqueness of this compound lies in its nitrile group, which imparts distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1-benzyl-3-oxopiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIIDRINYZIIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)C1C#N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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